Methyl 2-(4-(methylsulfonyl)phenyl)acetate
Overview
Description
Methyl 2-(4-(methylsulfonyl)phenyl)acetate is a useful research compound. Its molecular formula is C10H12O4S and its molecular weight is 228.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Properties and Theoretical Calculations : Methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl)isoxazolidin-2-yl) acetate has been synthesized and characterized, revealing detailed information about local and global chemical activities, molecular and chemical properties, indicating its electrophilic and nucleophilic nature. Theoretical calculations using density functional theory (DFT) have been employed to better understand these properties (Gültekin, Demircioğlu, Frey, & Büyükgüngör, 2020).
Synthetic Applications : This compound has been used as a building block for synthesizing various derivatives. For example, methyl (styrylsulfonyl)acetate was used to synthesize a range of compounds including tetrahydro-1,4-thiazin-3-one 1,1-dioxides, demonstrating its utility in synthetic chemistry (Takahashi & Yuda, 1996).
Pharmacological Research : It has been involved in the design and synthesis of 4-(aryloyl)phenyl methyl sulfones, which have shown capacity to inhibit cyclooxygenase (COX-1 and COX-2) isoenzymes. This demonstrates potential therapeutic applications, especially in the development of anti-inflammatory drugs (Harrak et al., 2010).
Analytical Chemistry : There has been development in analytical methods such as reverse-phase high-performance liquid chromatography (HPLC) for the separation of stereo isomers of related compounds. This highlights its significance in analytical chemistry and pharmaceutical research (Davadra et al., 2011).
Organic Synthesis and Chemical Reactions : Research has explored the reactions of carbonyl compounds in basic solutions and the effects of various substituents, like methylsulfonyl, on the rates of these reactions. This contributes to our understanding of chemical reactivity and synthesis in organic chemistry (Bowden & Rehman, 1997).
Materials Science : The compound has been involved in the synthesis of novel materials like 1′-(diphenylphosphino)ferrocene-1-sulfonate anion, indicating its role in materials science and catalysis (Zábranský, Císařová, & Štěpnička, 2018).
Mechanism of Action
Target of Action
The primary target of Methyl 2-(4-(methylsulfonyl)phenyl)acetate is the cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the inflammatory process, catalyzing the biotransformation of arachidonic acid in the cell membrane to produce prostaglandins .
Mode of Action
This compound interacts with its target, the COX-2 enzyme, by inhibiting its activity . This inhibition reduces the production of key pro-inflammatory mediators, prostaglandins . The compound shows selective inhibition towards COX-2, which is beneficial as it minimizes the side effects associated with the inhibition of the constitutive COX-1 enzyme .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX-2 enzyme, it reduces the production of prostaglandins, key mediators in the inflammatory process . This results in a decrease in inflammation and associated symptoms.
Result of Action
The inhibition of COX-2 by this compound results in a reduction of inflammation . The compound has shown good anti-inflammatory activity in vitro . Additionally, some derivatives of the compound have demonstrated antimicrobial activity, making them potential dual antimicrobial/anti-inflammatory agents .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate coefficients for the alkaline hydrolysis of similar compounds have been measured in different environments, indicating the importance of both polar and steric effects . .
Biochemical Analysis
Biochemical Properties
It is known that compounds with similar structures can participate in various biochemical reactions . For instance, they can undergo free radical reactions, nucleophilic substitutions, and oxidations
Cellular Effects
It has been suggested that similar compounds may have antimicrobial and anti-inflammatory activities . These effects could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds are known to undergo free radical reactions, nucleophilic substitutions, and oxidations . These reactions could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to undergo reactions over time, such as alkaline hydrolysis . This could potentially influence the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Similar compounds have been used in studies to assess their therapeutic potential . These studies could potentially reveal threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds are known to undergo various reactions, such as alkaline hydrolysis . This could potentially involve interactions with enzymes or cofactors, and could also influence metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds are known to be transported and distributed within cells and tissues . This could potentially involve interactions with transporters or binding proteins, and could also influence the compound’s localization or accumulation .
Subcellular Localization
Similar compounds are known to be localized within specific compartments or organelles within cells . This could potentially be directed by targeting signals or post-translational modifications .
Properties
IUPAC Name |
methyl 2-(4-methylsulfonylphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-14-10(11)7-8-3-5-9(6-4-8)15(2,12)13/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMUPMCWKYOOBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586351 | |
Record name | Methyl [4-(methanesulfonyl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300355-18-4 | |
Record name | Methyl [4-(methanesulfonyl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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